

Aggregation Number of MEGA-10 Micelles in Aqueous Solution: A Technical Guide

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Compound of Interest					
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This technical guide provides an in-depth overview of the aggregation number of N-decanoyl-N-methylglucamide (MEGA-10) micelles in aqueous solutions. MEGA-10 is a non-ionic surfactant widely utilized in the solubilization and stabilization of membrane proteins for structural and functional studies. A critical parameter for these applications is the micelle aggregation number, which defines the number of individual surfactant molecules that assemble to form a single micelle. This guide summarizes the available quantitative data, presents detailed experimental protocols for its determination, and offers a visual representation of the experimental workflow.

Quantitative Data Summary

The aggregation number of MEGA-10 micelles is influenced by various experimental conditions, most notably temperature. The following table summarizes the reported aggregation number of MEGA-10 in aqueous solution.

Aggregation Number (N)	Temperature (°C)	Method	Buffer/Solvent	Reference
76	Not specified	Isothermal Titration Calorimetry (ITC)	Water	Prasad et al., 2006



Note: A comprehensive study by Prasad et al. (2006) investigated the micellization behavior of MEGA-10 at nine different temperatures. However, the specific aggregation numbers at each temperature are not readily available in publicly accessible formats. The reported value of 76 represents a key finding from this study.

Experimental Protocols

The determination of the micelle aggregation number can be achieved through several biophysical techniques. Below are detailed methodologies for three commonly employed methods, adapted for the specific properties of MEGA-10, such as its Critical Micelle Concentration (CMC) of approximately 6-7 mM in aqueous solution.

Steady-State Fluorescence Quenching

This technique relies on the quenching of a fluorescent probe partitioned within the micelles by a quencher molecule. The aggregation number is determined from the statistical distribution of the quencher among the micelles.

Materials:

- MEGA-10 surfactant
- Pyrene (fluorescent probe)
- Cetylpyridinium chloride (CPC) or other suitable quencher
- High-purity water or desired buffer solution
- Spectrofluorometer

Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of MEGA-10 at a concentration significantly above its CMC (e.g.,
 50 mM) in the desired buffer.



- Prepare a stock solution of pyrene in a suitable solvent (e.g., acetone) at a concentration of approximately 1 mM.
- Prepare a stock solution of the quencher (e.g., CPC) in the same buffer as the MEGA-10 solution at a concentration of approximately 10 mM.

Sample Preparation:

- To a series of volumetric flasks, add a small aliquot of the pyrene stock solution to achieve a final concentration that is very low to ensure no more than one probe molecule per micelle on average (e.g., 1 μM). Evaporate the solvent under a gentle stream of nitrogen.
- To each flask, add the MEGA-10 stock solution to a final concentration that is well above the CMC (e.g., 20 mM).
- Add varying amounts of the quencher stock solution to create a series of samples with increasing quencher concentrations.
- Bring all solutions to the final volume with the buffer and allow them to equilibrate for several hours or overnight in the dark to ensure complete partitioning of the probe and quencher into the micelles.

Fluorescence Measurement:

- Set the excitation wavelength of the spectrofluorometer to 333 nm for pyrene.
- Record the emission spectra from 350 nm to 500 nm.
- Measure the fluorescence intensity of the pyrene monomer peak (I) at approximately 373
 nm for each sample. Let Io be the fluorescence intensity in the absence of the quencher.

Data Analysis:

- The aggregation number (N) can be calculated using the following equation, which is derived from Poisson statistics: $ln(I_0 / I) = [Quencher] / ([Surfactant] CMC) * N$
- Plot ln(l₀ / l) versus the total quencher concentration.



- The slope of the resulting linear plot will be equal to N / ([Surfactant] CMC).
- Calculate N from the slope.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the demicellization process upon dilution of a concentrated surfactant solution, from which the aggregation number and other thermodynamic parameters can be derived.

Materials:

- MEGA-10 surfactant
- High-purity water or desired buffer solution
- Isothermal Titration Calorimeter

Procedure:

- · Sample Preparation:
 - Prepare a concentrated solution of MEGA-10 in the desired buffer at a concentration well above the CMC (e.g., 50 mM). This will be the injectant.
 - Fill the sample cell of the calorimeter with the same buffer used to prepare the MEGA-10 solution.
 - Thoroughly degas both the injectant and the cell solution before the experiment.
- ITC Experiment:
 - Set the experimental temperature.
 - Perform a series of injections of the concentrated MEGA-10 solution into the buffer-filled cell. The injection volume and spacing should be optimized to allow for a complete thermal equilibration between injections.



- A typical experiment might consist of an initial small injection (e.g., 1 μL) followed by a series of larger, uniform injections (e.g., 5-10 μL).
- Data Analysis:
 - The raw data will be a series of heat-flow peaks corresponding to each injection.
 - Integrate the peaks to obtain the enthalpy change per injection.
 - The resulting titration curve (enthalpy vs. total surfactant concentration) will show a sigmoidal transition around the CMC.
 - \circ Fit the data to a micellization model (e.g., a mass action model) using the instrument's software. This fitting procedure will yield the CMC, the enthalpy of micellization ($\Delta H_{\rm mic}$), and the aggregation number (N).

Analytical Ultracentrifugation (AUC)

AUC measures the sedimentation behavior of macromolecules and assemblies in a centrifugal field. For micelles, this technique can provide information about their molar mass, from which the aggregation number can be calculated.

Materials:

- MEGA-10 surfactant
- Desired buffer solution
- Analytical Ultracentrifuge with absorbance and/or interference optics

Procedure:

- Sample Preparation:
 - Prepare a series of MEGA-10 solutions at different concentrations above the CMC in the desired buffer.

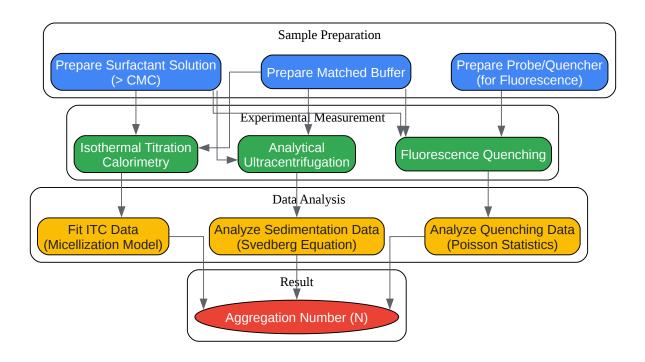


- The buffer should have a density different from that of the micelles to allow for sedimentation.
- Determine the partial specific volume of MEGA-10 and the density and viscosity of the buffer at the experimental temperature.
- Sedimentation Velocity Experiment:
 - Load the MEGA-10 solutions and a matching buffer reference into the appropriate sectors of the AUC cells.
 - Centrifuge the samples at a high speed (e.g., 40,000 50,000 rpm) and monitor the movement of the micelle boundary over time using the optical detection system.
- Data Analysis:
 - The sedimentation data is analyzed to obtain the distribution of sedimentation coefficients,
 c(s).
 - The main peak in the c(s) distribution will correspond to the MEGA-10 micelles.
 - The sedimentation coefficient (s) and the diffusion coefficient (D) obtained from the analysis can be used in the Svedberg equation to calculate the molar mass (M) of the micelle: $M = (s * R * T) / (D * (1 v * \rho))$ where R is the gas constant, T is the absolute temperature, v is the partial specific volume of the surfactant, and ρ is the density of the solvent.
 - The aggregation number (N) is then calculated by dividing the molar mass of the micelle by the molar mass of a single MEGA-10 molecule (349.46 g/mol).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of an experimental procedure to determine the aggregation number of micelles.





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Caption: Workflow for determining micelle aggregation number.

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